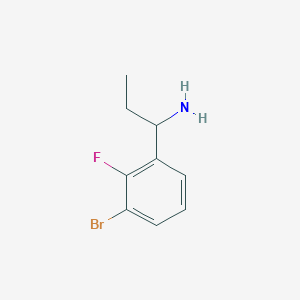

1-(3-Bromo-2-fluorophenyl)propan-1-amine

Description

Contextual Significance of Halogenated Aliphatic Amines in Synthetic Organic Chemistry

Halogenated aliphatic amines are organic compounds containing an amine functional group and at least one halogen atom attached to an aliphatic carbon chain. These structures are of considerable importance in synthetic organic chemistry, primarily serving as versatile building blocks and intermediates for the construction of more complex molecules. The presence of both a nucleophilic amine and an electrophilic carbon-halogen bond within the same structure provides a rich platform for a variety of chemical transformations.

The synthesis of aliphatic amines often involves methods such as the nucleophilic substitution reaction between a haloalkane and ammonia (B1221849) or the reduction of nitriles. In the case of halogenated amines, their preparation allows for subsequent reactions where the amine can act as a nucleophile or the halogen can be displaced. For instance, primary amines can be prepared by reacting a halogenoalkane with an excess of ethanolic ammonia under pressure. This process, a nucleophilic substitution, leverages the lone pair of electrons on the nitrogen atom to attack the electron-deficient carbon of the carbon-halogen bond. Further substitution can lead to the formation of secondary and tertiary amines.

Overview of Bromine and Fluorine Substituents in Aromatic Systems: Electronic and Steric Influences on Molecular Behavior

The incorporation of bromine and fluorine atoms into an aromatic system, such as the phenyl ring in the target compound, profoundly influences the molecule's behavior through a combination of electronic and steric effects.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring. This can decrease the ring's reactivity towards electrophilic substitution. Despite its electron-withdrawing nature, fluorine can also participate in resonance, donating electron density from its lone pairs to the ring. The interplay of these effects can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding. Sterically, fluorine is relatively small, with a van der Waals radius similar to hydrogen, meaning its introduction does not typically create significant steric hindrance.

Bromine: The bromine atom is larger and more polarizable than fluorine. Its electronic influence is also dual in nature; it is moderately electronegative, acting as an electron-withdrawing group inductively, but its p-electrons can engage in p-π conjugation with the aromatic ring, a resonance-donating effect. The high polarizability of bromine allows it to participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile. Sterically, the larger size of the bromine atom can create significant bulk, influencing the molecule's conformation and how it interacts with biological targets or other reagents.

In a molecule like 1-(3-bromo-2-fluorophenyl)propan-1-amine, the ortho-positioning of the fluorine and the meta-positioning of the bromine relative to the propanamine substituent create a unique electronic and steric environment on the phenyl ring, directing its reactivity and intermolecular interactions.

Current Research Landscape of Bromo-Fluorophenyl Moieties and Chiral Amine Scaffolds

The combination of bromo-fluorophenyl groups and chiral amine scaffolds is an area of active investigation in contemporary chemistry. Chiral amines are crucial structural motifs found in approximately 40-45% of small-molecule pharmaceuticals and are vital as resolving agents and building blocks in asymmetric synthesis. nih.govnih.gov The enantiomers of a chiral molecule can exhibit dramatically different biological activities, making the synthesis of enantiomerically pure amines a key objective. wikipedia.org

Bromo-fluorophenyl moieties are incorporated into a range of molecules to modulate their properties. For example, compounds containing these groups are studied for their unique pharmacological profiles and are used as intermediates in the synthesis of complex chemical entities. Research has explored compounds like (3-Bromo-2-fluorophenyl)acetonitrile and 3-Bromo-2-fluoropyridine as precursors in synthetic pathways. The specific substitution pattern is critical, as it dictates the molecule's three-dimensional shape and electronic distribution, which are essential for its interaction with biological targets.

Academic Research Rationale and Scope for this compound

While extensive published research specifically detailing this compound is not widely available, a strong academic rationale for its study can be constructed based on its structural components. The molecule represents a convergence of three synthetically important features: a chiral primary amine, a phenyl ring, and a specific di-halogen substitution pattern (ortho-fluoro and meta-bromo).

The key points of research interest for this compound would include:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain the (R)- and (S)-enantiomers of this compound in high purity would be a significant synthetic challenge and a valuable academic pursuit.

Structural Analysis: Investigating how the ortho-fluoro and meta-bromo substituents influence the conformational preferences of the propanamine side chain.

Pharmacological Screening: Using the compound as a scaffold or an intermediate for creating libraries of new molecules for biological screening. The specific halogenation pattern could lead to novel interactions with biological receptors.

Materials Science: Exploring its potential use as a building block in the synthesis of novel polymers or functional materials where the halogen atoms can be used to tune properties or as handles for further functionalization.

Given the absence of experimental data in public repositories, the following table presents predicted physicochemical properties for this compound, based on computational modeling for structurally similar compounds.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁BrFN |

| Molecular Weight | 232.09 g/mol |

| XlogP | 2.4 - 2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 3 |

| Monoisotopic Mass | 231.00589 Da |

| Polar Surface Area | 26.02 Ų |

Note: These values are computationally predicted and have not been experimentally verified. They are provided for illustrative purposes based on data for isomeric structures. nih.govuni.lu

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

1-(3-bromo-2-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3 |

InChI Key |

BSFLSGKSRHUYIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)Br)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromo 2 Fluorophenyl Propan 1 Amine: Strategic Approaches and Mechanistic Considerations

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

A retrosynthetic analysis of 1-(3-bromo-2-fluorophenyl)propan-1-amine logically disconnects the amine group to identify a key precursor, the corresponding ketone. The carbon-nitrogen bond can be formed through reductive amination, a robust and widely used transformation in organic synthesis. researchgate.netnih.gov This approach simplifies the synthesis to the preparation of 1-(3-bromo-2-fluorophenyl)propan-1-one.

The primary amine functionality can be introduced by reacting the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine. organic-chemistry.org Various catalytic systems, including those based on iron, cobalt, and ruthenium, have been developed for the reductive amination of aryl ketones to primary amines. researchgate.netnih.govacs.org

Synthesis of 1-(3-Bromo-2-fluorophenyl)propan-1-one as a Precursor

The synthesis of the ketone precursor, 1-(3-bromo-2-fluorophenyl)propan-1-one, is a critical step. Two primary strategies can be envisioned for its preparation: Friedel-Crafts acylation and the use of organometallic reagents.

Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. google.comsci-hub.se In this case, 1-bromo-2-fluorobenzene would be acylated with propionyl chloride or propionic anhydride.

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. Both bromine and fluorine are ortho-, para-directing deactivators. The fluorine atom is a moderately deactivating group, while bromine is also deactivating. The interplay of their electronic and steric effects would influence the position of acylation.

Grignard Reaction: An alternative approach involves the use of a Grignard reagent. mnstate.edulibretexts.orgyoutube.com The synthesis would start with the formation of a Grignard reagent from 1-bromo-2-fluoro-3-iodobenzene (or another suitable dihalobenzene where one halogen is selectively metallated). This organomagnesium compound would then react with a suitable propanoyl electrophile, such as propanoyl chloride or propionitrile, to yield the desired ketone after an aqueous workup. The preparation of fluoroaryl Grignard reagents is a well-established process.

Derivatization from Related Halogenated Aryl Ketones and Aldehydes

The synthesis of this compound can also be conceptualized through the derivatization of related halogenated aryl ketones and aldehydes. The chemical literature provides a wealth of information on the reactions of these compounds, which can be adapted for the synthesis of the target molecule. For instance, α-halogenated ketones can undergo various nucleophilic substitution reactions.

Furthermore, homologation reactions of aryl aldehydes can be employed to construct the propanone side chain. For example, an appropriately substituted benzaldehyde could be reacted with a two-carbon nucleophile to build the carbon skeleton of the ketone precursor.

Construction of the 3-Bromo-2-fluorophenyl Core

The specific arrangement of the bromine and fluorine atoms on the phenyl ring is a key feature of the target molecule. The synthesis of this 3-bromo-2-fluorophenyl core can be achieved through several strategic approaches.

Directed Ortho Metalation (DoM) Strategies with Fluorinated Aromatics

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both fluorine and bromine can act as directing groups, although fluorine is generally considered a moderate DMG. organic-chemistry.org

Starting with 1-bromo-2-fluorobenzene, lithiation could potentially be directed by the fluorine atom to the C3 position. The resulting aryllithium species can then be trapped with an appropriate electrophile to introduce a substituent that can later be converted to the propan-1-amine side chain. The bromine atom can also act as an ortho-directing group in certain contexts. nih.gov

| Directing Group | Relative Strength | Position of Metalation |

| -F | Moderate | Ortho to Fluorine |

| -Br | Weak to Moderate | Ortho to Bromine |

This table provides a simplified overview of the directing abilities of fluorine and bromine in Directed ortho Metalation reactions.

Halogen Exchange and Introduction Techniques for Bromine and Fluorine

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the introduction of halogens. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a primary aromatic amine to a diazonium salt, which can then be displaced by a halide using a copper(I) salt catalyst. wikipedia.orgsarthaks.com

To construct the 3-bromo-2-fluorophenyl core, one could start with a suitably substituted aniline, for example, 2-fluoro-3-amino-bromobenzene or 2-fluoro-3-bromoaniline. Diazotization of the amino group followed by a Sandmeyer reaction with copper(I) bromide would introduce the bromine atom at the desired position. This method offers a high degree of regiocontrol, as the position of the halogen is determined by the initial position of the amino group. The synthesis of 1-bromo-3,5-difluorobenzene has been achieved via a Sandmeyer reaction starting from 3,5-difluoroaniline. google.com

Electrophilic Aromatic Substitution Pathways for Halogenation

Electrophilic aromatic substitution is a fundamental process for the halogenation of benzene (B151609) derivatives. However, achieving the desired 1,2,3-substitution pattern of the 3-bromo-2-fluorophenyl core through direct halogenation can be challenging due to regioselectivity issues.

Starting with fluorobenzene, electrophilic bromination would be directed to the ortho and para positions. acs.orgstackexchange.com While the para-product is typically major, the ortho-product is also formed. google.com Subsequent functionalization of the resulting bromofluorobenzene would be necessary. The regioselectivity of electrophilic bromination can be influenced by the reaction conditions, including the choice of catalyst and temperature. nih.gov The bromination of fluorobenzene can be optimized to favor the formation of specific isomers.

| Starting Material | Reaction | Major Products |

| Fluorobenzene | Electrophilic Bromination | o-Bromofluorobenzene, p-Bromofluorobenzene |

| Bromobenzene | Electrophilic Fluorination | o-Fluorobromobenzene, p-Fluorobromobenzene |

This table summarizes the expected major products from the electrophilic halogenation of fluorobenzene and bromobenzene.

Formation of the Propane Side Chain and Amine Functionality

The introduction of the propan-1-amine side chain onto the 3-bromo-2-fluorophenyl scaffold is a critical phase in the synthesis of the target molecule. This can be achieved through several convergent or linear strategies, starting from simpler precursors such as substituted benzaldehydes, acetophenones, or nitriles.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Organolithium Additions to Ketones)

A primary strategy for constructing the carbon skeleton of this compound involves the use of powerful organometallic reagents. Grignard and organolithium reagents are excellent carbon nucleophiles capable of adding to carbonyl compounds to form new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk

A plausible route begins with a suitable carbonyl compound, such as 3-bromo-2-fluorobenzaldehyde. The addition of an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium to the aldehyde would form the corresponding secondary alcohol, 1-(3-bromo-2-fluorophenyl)propan-1-ol. This alcohol is a direct precursor to the target amine.

Alternatively, starting with 1-(3-bromo-2-fluorophenyl)ethan-1-one (3-bromo-2-fluoroacetophenone), a Grignard reaction with methylmagnesium bromide would yield the tertiary alcohol, 2-(3-bromo-2-fluorophenyl)propan-2-ol. While this forms the correct carbon count, subsequent functional group manipulation to arrive at the primary amine at the 1-position is less direct. A more direct approach from a ketone would involve starting with a propiophenone derivative.

The general mechanism for a Grignard reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. mnstate.eduwikipedia.org The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water. chemguide.co.uk

Table 1: Grignard Reaction for Precursor Synthesis

| Starting Material | Grignard Reagent | Intermediate Product | Subsequent Steps Required |

|---|---|---|---|

| 3-Bromo-2-fluorobenzaldehyde | Ethylmagnesium bromide | 1-(3-Bromo-2-fluorophenyl)propan-1-ol | Oxidation to ketone, then amination |

Reductive Amination Strategies for Ketone-to-Amine Conversion

Reductive amination is a highly versatile and widely used method for synthesizing amines from ketones or aldehydes. wikipedia.orgliv.ac.ukmasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgnih.gov

To synthesize this compound, the precursor ketone, 1-(3-bromo-2-fluorophenyl)propan-1-one, is required. This ketone can be synthesized via Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride. Once the ketone is obtained, it can be subjected to reductive amination.

In a direct reductive amination, the ketone, an ammonia source (like ammonium (B1175870) formate (B1220265) or ammonia itself), and a reducing agent are combined in a one-pot reaction. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd). wikipedia.orgmasterorganicchemistry.comresearchgate.netorganic-chemistry.org NaBH₃CN is particularly effective because it is selective for the reduction of the protonated imine intermediate over the starting ketone. masterorganicchemistry.com

The Leuckart-Wallach reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the ammonia source and the reducing agent. mdma.chwikipedia.orgmdpi.comalfa-chemistry.com This method typically requires high temperatures. wikipedia.org The reaction proceeds through the formation of an N-formyl derivative, which must be hydrolyzed to yield the final primary amine. mdma.chalfa-chemistry.com

Table 2: Comparison of Reductive Amination Reagents

| Reducing Agent | Amine Source | Typical Conditions | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium Acetate | Mildly acidic (pH ~6) | Selectively reduces iminium ion; tolerates many functional groups. masterorganicchemistry.comorganic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, Primary/Secondary Amines | Aprotic solvents (e.g., DCE) | Mild and selective; less toxic than cyanoborohydride. masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ammonia | H₂ gas pressure, catalyst | "Green" method, high atom economy; can sometimes lead to over-alkylation. wikipedia.orgnih.govresearchgate.net |

Nitrile Reduction to Primary Amines

Another robust method for the synthesis of primary amines is the reduction of nitriles. libretexts.org This pathway involves the creation of a C-C bond via nucleophilic substitution to introduce a nitrile group, followed by its reduction.

The synthesis would begin with a benzylic halide, such as 1-(3-bromo-2-fluorophenyl)ethyl bromide. This precursor could be formed from the corresponding alcohol via bromination. Reaction of this bromide with a cyanide salt (e.g., sodium cyanide) in an SN2 reaction would yield the nitrile, 2-(3-bromo-2-fluorophenyl)propanenitrile.

The final step is the reduction of the nitrile to the primary amine. A powerful reducing agent is required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgyoutube.comjove.comchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup. jove.comchemistrysteps.com Other reagents, such as catalytic hydrogenation under more forcing conditions, can also be employed. organic-chemistry.org

Multi-Step Synthesis Approaches involving Nitration and Subsequent Reduction to Amines

While typically used to install an amino group directly onto an aromatic ring, nitration followed by reduction can be part of a more complex, multi-step synthesis. libretexts.org For the target molecule, this strategy is less direct for forming the propan-1-amine side chain.

A hypothetical, albeit convoluted, route might involve synthesizing a (3-bromo-2-fluorophenyl)propane precursor first. Subsequent nitration of the aromatic ring would likely yield a mixture of isomers. The nitro group could then be reduced to an amino group, for example, using tin (Sn) or iron (Fe) in acidic media, or via catalytic hydrogenation. This would result in an aminophenyl derivative, not the target compound with the amine on the side chain. Therefore, this method is generally not a preferred strategy for synthesizing benzylic amines like this compound. libretexts.org

Advanced Coupling Reactions for Aryl-Alkyl Linkages

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds through transition-metal catalysis. These methods can provide alternative and potentially more efficient routes to complex molecular scaffolds. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for aryl halides)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction between an organoboron compound and an organic halide. nih.govlibretexts.orgyoutube.com While most commonly used for creating Csp²-Csp² bonds (e.g., biaryls), significant advances have been made in Csp²-Csp³ couplings, which are relevant here. nih.govthieme-connect.com

A potential Suzuki-Miyaura approach to the carbon skeleton of this compound could involve coupling an aryl boronic acid with an alkyl halide or vice-versa. For instance, (3-bromo-2-fluorophenyl)boronic acid could be coupled with a 1-halopropane derivative that already contains a protected amine functionality. The catalytic cycle generally involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst. libretexts.org

However, a more likely application would be to construct a more complex precursor. For example, a di-halo-fluorobenzene could be selectively coupled with a propyl-boronic ester to install the side chain, leaving the second halide (the bromine at position 3) for further functionalization if needed. The use of unactivated alkyl halides in Suzuki couplings can be challenging due to slower rates of oxidative addition and the potential for side reactions like β-hydride elimination. thieme-connect.com Despite these challenges, specialized ligands and reaction conditions have been developed to facilitate these transformations effectively. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-Bromo-2-fluorophenyl)propan-1-ol |

| 1-(3-Bromo-2-fluorophenyl)ethan-1-one |

| 2-(3-Bromo-2-fluorophenyl)propan-2-ol |

| 1-(3-Bromo-2-fluorophenyl)propan-1-one |

| 1-Bromo-2-fluorobenzene |

| 2-(3-Bromo-2-fluorophenyl)propanenitrile |

| 1-(3-Bromo-2-fluorophenyl)ethyl bromide |

| (3-Bromo-2-fluorophenyl)boronic acid |

| 3-Bromo-2-fluorobenzaldehyde |

| Ethylmagnesium bromide |

| Ethyllithium |

| Methylmagnesium bromide |

| Propanoyl chloride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Ammonium formate |

| Lithium aluminum hydride |

C-N Bond Formation Methodologies

The construction of the carbon-nitrogen bond is a critical step in the synthesis of this compound. A primary and versatile method for this transformation is reductive amination. This approach typically involves the reaction of a carbonyl compound, in this case, 3-bromo-2-fluoropropiophenone, with an amine source, followed by reduction of the resulting imine intermediate.

The reaction commences with the condensation of 3-bromo-2-fluoropropiophenone with ammonia or a protected amine equivalent to form the corresponding imine. This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for the imine over the ketone. The general scheme for this C-N bond formation is depicted below:

The efficiency of this process can be influenced by several factors, including the choice of solvent, temperature, and the specific reducing agent used. Below is a table summarizing typical conditions and outcomes for the reductive amination of related aryl ketones.

Table 1: Representative Conditions for Reductive Amination of Aryl Ketones

| Entry | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NH₃ (aq) | NaBH₄ | Methanol | 25 | 75 |

| 2 | NH₄OAc | NaBH₃CN | Methanol | 0-25 | 82 |

| 3 | NH₃/H₂ | Raney Ni | Ethanol | 50 | 78 |

| 4 | NH₂OH·HCl | H₂/Pd-C | Ethanol | 25 | 85 |

Enantioselective Synthesis of this compound

The biological activity of chiral amines is often enantiomer-dependent, making the development of enantioselective synthetic routes crucial. Several strategies can be employed to obtain this compound in an enantiomerically enriched form.

Asymmetric Hydrogenation of Imines or Enamines

Asymmetric hydrogenation of the imine precursor of this compound is a highly efficient method for obtaining the chiral amine. nih.gov This reaction utilizes a chiral transition metal catalyst, typically based on rhodium (Rh) or iridium (Ir), coordinated to a chiral ligand. nih.govnih.govresearchgate.net The catalyst facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to one enantiomer in excess.

The imine is first formed from 3-bromo-2-fluoropropiophenone and an amine source. This imine is then subjected to hydrogenation under a hydrogen atmosphere in the presence of a chiral catalyst. The choice of ligand is critical for achieving high enantioselectivity. Commonly used ligands include chiral phosphines such as those from the BINAP and Josiphos families.

The following table illustrates the potential performance of different chiral catalyst systems in the asymmetric hydrogenation of analogous aryl imines.

Table 2: Catalyst Systems for Asymmetric Imine Hydrogenation

| Entry | Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 10 | 92 |

| 2 | [Ir(COD)Cl]₂ | (S,S)-f-BINAPHANE | Toluene | 50 | 95 |

| 3 | RuCl₂(PPh₃)₃ | (R)-Xyl-P-Phos | Isopropanol | 20 | 88 |

| 4 | [Rh(NBD)₂]BF₄ | (R,R)-DIOP | THF | 15 | 85 |

Chiral Auxiliary or Chiral Ligand-Controlled Synthesis

The use of a chiral auxiliary is a well-established method for diastereoselective synthesis, which can then be used to obtain the desired enantiomerically pure amine. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent chemical transformation in a stereoselective manner. wikipedia.org

A common strategy involves the use of a chiral auxiliary such as (R)- or (S)-pseudoephedrine. nih.govacs.orgharvard.edu Propanoic acid can be coupled with the chiral auxiliary to form an amide. The α-proton of this amide can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with 1-bromo-3-fluoro-2-iodobenzene. Finally, cleavage of the chiral auxiliary yields the desired enantiomer of the amine.

Another approach utilizes a chiral sulfinamide, such as tert-butanesulfinamide (Ellman's auxiliary), which is condensed with 3-bromo-2-fluoropropiophenone to form a chiral N-sulfinylimine. nih.govwikipedia.orgacs.orgnih.gov Nucleophilic addition of an ethyl group (e.g., from ethylmagnesium bromide) to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent acidic cleavage of the sulfinyl group provides the chiral primary amine.

The table below provides representative data for diastereoselective additions to chiral imines derived from related aryl ketones.

Table 3: Diastereoselective Synthesis Using Chiral Auxiliaries

| Entry | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (dr) |

| 1 | (R)-tert-Butanesulfinamide | EtMgBr | 95:5 |

| 2 | (S)-Pseudoephedrine | 3-bromo-2-fluorophenyl-Li | 92:8 |

| 3 | (R)-Phenylglycinol | EtLi | 88:12 |

| 4 | (S)-1-Phenylethylamine | EtMgBr | 85:15 |

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For this compound, enzymatic kinetic resolution is a particularly attractive option.

In a typical procedure, the racemic amine is treated with an acylating agent in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. The acylated and unacylated amines can then be separated by standard chromatographic techniques.

The effectiveness of the resolution is often quantified by the enantiomeric ratio (E). The following table shows plausible results for the lipase-catalyzed resolution of analogous racemic amines.

Table 4: Enzymatic Kinetic Resolution of Racemic Amines

| Entry | Enzyme | Acylating Agent | Solvent | Enantiomeric Ratio (E) |

| 1 | Candida antarctica Lipase B (Novozym 435) | Ethyl acetate | Hexane | >100 |

| 2 | Pseudomonas cepacia Lipase | Vinyl acetate | Toluene | 55 |

| 3 | Candida rugosa Lipase | Isopropenyl acetate | Diisopropyl ether | 30 |

| 4 | Porcine Pancreatic Lipase | Acetic anhydride | Tetrahydrofuran | 15 |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Bromo 2 Fluorophenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the carbon-hydrogen framework and the electronic environment of specific atoms such as fluorine.

The ¹H NMR spectrum of 1-(3-Bromo-2-fluorophenyl)propan-1-amine is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region would likely show complex multiplets due to the protons on the substituted phenyl ring. The chemical shifts and coupling patterns of these aromatic protons are influenced by the electronic effects of the bromo and fluoro substituents.

The aliphatic protons of the propan-1-amine side chain would present more defined signals. The methine proton (CH-NH₂) is expected to appear as a multiplet, coupled to the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons, as well as the amine (NH₂) protons. The methylene protons would likely appear as a multiplet due to coupling with both the methine and methyl protons. The terminal methyl group would typically be observed as a triplet, resulting from coupling with the adjacent methylene protons. The amine protons often present as a broad singlet, though their chemical shift and appearance can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | m | - |

| CH-NH₂ | 4.0 - 4.5 | m | - |

| NH₂ | 1.5 - 3.0 | br s | - |

| CH₂ | 1.6 - 2.0 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with their chemical shifts significantly affected by the carbon-fluorine and carbon-bromine bonds. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet.

The aliphatic carbons of the propan-1-amine chain will resonate in the upfield region of the spectrum. The methine carbon (CH-NH₂) will be found at a lower field compared to the methylene and methyl carbons due to the deshielding effect of the attached nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H & C-C | 120 - 145 |

| CH-NH₂ | 50 - 60 |

| CH₂ | 25 - 35 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the methine proton and the methylene protons, and between the methylene protons and the methyl protons of the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the attachment of the propan-1-amine side chain to the 3-bromo-2-fluorophenyl ring by showing correlations between the aliphatic protons and the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹, typically as two bands for a primary amine. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹.

The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 1300 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-F Stretch | 1100 - 1300 |

Note: These are predicted values and may vary depending on the sample preparation method.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the elucidation of molecular vibrational modes. While no specific Raman spectrum for this compound is publicly available, the expected characteristic bands can be predicted based on its functional groups. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which are often weak or silent in IR spectra.

Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the propyl chain, appearing in the 2850-3000 cm⁻¹ range.

N-H stretching: The primary amine group would exhibit symmetric and asymmetric stretching vibrations, generally found between 3200 and 3500 cm⁻¹.

Aromatic ring vibrations: Characteristic C=C stretching modes within the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration, crucial for identifying the amine linkage, would likely appear in the 1000-1250 cm⁻¹ range.

C-F stretching: A strong band is anticipated in the 1000-1400 cm⁻¹ region, characteristic of the carbon-fluorine bond.

C-Br stretching: This vibration is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹.

In specialized research, isotopic labeling, such as the deuteration of the amine group (N-D), could be employed to shift the N-H vibrational frequencies, allowing for unambiguous assignment and the study of its involvement in hydrogen bonding. nih.gov The sensitivity of Raman spectroscopy to environmental changes can also provide insights into intermolecular interactions in the condensed phase. nih.gov

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Primary Amine (N-H) | Stretching | 3200-3500 |

| Aromatic C=C | Ring Stretching | 1400-1600 |

| C-N | Stretching | 1000-1250 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a molecule. For the isomeric compound 1-(3-Bromo-2-fluorophenyl)propan-2-amine, the computed exact mass is 231.00589 Da. nih.gov It is expected that the exact mass for this compound would be identical. This precise mass measurement is crucial for confirming the molecular formula, C₉H₁₁BrFN, and distinguishing it from other potential compounds with the same nominal mass.

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further confirming the presence of a single bromine atom in the structure.

Common fragmentation pathways for phenylalkylamines in mass spectrometry include α-cleavage (cleavage of the bond between the carbon bearing the amine and the adjacent carbon) and cleavage of the benzylic bond. miamioh.eduyoutube.com For this compound, a prominent fragment would be expected from the loss of an ethyl group via α-cleavage, leading to the formation of a stable iminium cation.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for separating components of a mixture and identifying them. These methods are essential for assessing the purity of this compound and identifying any potential impurities from its synthesis.

GC-MS Analysis: For GC-MS analysis of amine-containing compounds like substituted amphetamine analogs, derivatization is often employed to improve volatility and chromatographic peak shape. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govnih.gov The use of a relatively non-polar capillary column, such as a DB-5ms, is often suitable for separating such compounds. nih.govnih.gov GC-MS allows for the separation of regioisomers, which is critical in pharmaceutical and forensic analysis. nih.govnih.gov

LC-MS Analysis: LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of pharmaceutical compounds and their impurities without the need for derivatization. sigmaaldrich.comresearchgate.net Reversed-phase chromatography, using a C18 or a phenyl-hexyl column, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be a typical starting point for method development. nih.gov The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode would enable highly specific and sensitive quantification of the target compound and any related impurities. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While no crystal structure for this compound has been reported in the public domain, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms and the substitution pattern on the phenyl ring. Furthermore, for this chiral molecule, crystallographic analysis of a single crystal containing a single enantiomer (or through the use of a chiral resolving agent) can determine its absolute configuration.

A successful crystallographic analysis would yield a detailed geometric description of the molecule. This includes precise measurements of all bond lengths, bond angles, and torsion angles. For instance, the C-Br, C-F, and C-N bond lengths could be compared to average values from large crystallographic databases to identify any unusual electronic effects caused by the specific substitution pattern. The torsion angles would define the conformation of the propanamine side chain relative to the phenyl ring in the solid state.

Table 2: Illustrative Data Obtainable from X-ray Crystallography

| Parameter | Description | Example Data from Similar Structures |

| C-C (aromatic) | Bond lengths within the phenyl ring | ~1.39 Å |

| C-Br | Bond length of the bromo substituent | ~1.90 Å |

| C-F | Bond length of the fluoro substituent | ~1.36 Å |

| C-N | Bond length of the amine substituent | ~1.47 Å |

| C-C-C (propyl) | Bond angles in the side chain | ~112° |

| Dihedral Angle | Angle between the phenyl ring and side chain | Varies depending on packing |

Note: The example data are typical values and not experimental results for the title compound.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. X-ray crystallography is unparalleled in its ability to map these interactions. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor (N-H) and a potential acceptor (at the nitrogen lone pair). It is highly probable that the molecules would form N-H···N hydrogen bonds, creating chains or more complex networks within the crystal lattice. mdpi.com

Halogen Bonding: The bromine atom, due to the electron-withdrawing nature of the phenyl ring, can act as a halogen bond donor. This is a directional interaction where the bromine atom interacts with an electron-rich atom, such as the nitrogen of an adjacent amine group (C-Br···N). mdpi.comresearchgate.net The fluorine atom can participate as a hydrogen bond acceptor in N-H···F contacts. mdpi.com

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal packing. nih.gov

Understanding these intermolecular forces is crucial as they influence the physical properties of the solid material, such as its melting point and solubility. The study of these interactions in related halogenated aromatic compounds has shown their critical role in dictating the supramolecular assembly. mdpi.comresearchgate.netrsc.org

Theoretical and Computational Chemistry Investigations of 1 3 Bromo 2 Fluorophenyl Propan 1 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific DFT studies on 1-(3-Bromo-2-fluorophenyl)propan-1-amine are available in the searched scientific literature.

Detailed optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available from published computational studies.

A vibrational frequency analysis, which would provide theoretical infrared and Raman spectra and the Potential Energy Distribution (PED) for the vibrational modes of this compound, has not been reported.

There are no published TD-DFT studies detailing the electronic excitation energies, oscillator strengths, and major contributions to the electronic transitions for this compound.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

Specific data on the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound are not available in the public domain. Such an analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. In principle, the MEP map of this compound would reveal regions of negative potential, indicating sites susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Generally, in such molecules, the electronegative fluorine and bromine atoms, along with the nitrogen atom of the amine group, would be expected to create regions of negative electrostatic potential (typically colored red or yellow in MEP maps). These areas are electron-rich and are likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the amine group and the aromatic ring would generate regions of positive electrostatic potential (typically colored blue), making them susceptible to interactions with nucleophiles.

A hypothetical MEP analysis would likely show the most negative potential localized around the fluorine atom due to its high electronegativity. The nitrogen atom's lone pair would also contribute significantly to a negative potential region, making it a primary site for protonation and hydrogen bonding. The bromine atom, while electronegative, would have a less intense negative potential compared to fluorine. The phenyl ring would exhibit a more complex potential distribution due to the interplay of the substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including intramolecular charge transfer (ICT) and the stabilization energies associated with these interactions. For this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

Key interactions expected to be identified by NBO analysis would involve the lone pair electrons of the nitrogen and halogen atoms. The lone pair on the nitrogen atom (n_N) would likely exhibit significant hyperconjugative interactions with the antibonding orbitals of adjacent C-C and C-H bonds (σ), contributing to the stability of the molecule. Similarly, lone pairs on the fluorine (n_F) and bromine (n_Br) atoms would interact with the antibonding π orbitals of the phenyl ring, resulting in delocalization of electron density into the ring.

The stabilization energies (E(2)) calculated from second-order perturbation theory in NBO analysis would quantify the strength of these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization. For instance, the interaction between the nitrogen lone pair and the adjacent σ* C-C bond would be a significant stabilizing factor.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

Global Reactivity Descriptors: For this compound, these would include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. A higher value suggests a stronger electrophile.

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within the molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. For this compound, the Fukui functions would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while certain carbon atoms on the phenyl ring might be susceptible to nucleophilic attack, influenced by the electron-withdrawing effects of the halogen substituents.

A hypothetical data table for these descriptors is presented below. The values are illustrative and would need to be determined through actual quantum chemical calculations.

| Descriptor | Hypothetical Value |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 5.0 eV |

| Global Softness (S) | 0.2 eV⁻¹ |

| Electrophilicity Index (ω) | 1.225 eV |

Conformational Analysis and Stereochemical Preferences

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility.

Relaxed Potential Energy Surface Scans

A relaxed potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles in the molecule, such as the C-C-C-N and C-C-N-H angles of the propanamine side chain, and the angle of the side chain relative to the phenyl ring. This analysis would identify the low-energy conformers (stable structures) and the transition states connecting them. For phenylethylamine derivatives, it is common to find multiple stable conformers, often described as gauche (folded) and anti (extended) with respect to the orientation of the amine group relative to the phenyl ring. rsc.orgresearchgate.net

Dihedral and Torsion Angle Analysis for Rotational Barriers

The PES scan would provide the rotational barriers between different conformers. Analysis of the dihedral and torsion angles at the energy minima and maxima reveals the energetic cost of rotation around specific bonds. For this compound, the rotation of the propanamine side chain would be a key focus. The presence of the bulky bromine atom and the electronegative fluorine atom ortho to the side chain would likely create significant steric hindrance, influencing the preferred dihedral angles and increasing the rotational barriers compared to unsubstituted phenylethylamines.

Investigation of Intramolecular Interactions Stabilizing Specific Conformers

The relative stability of the different conformers is determined by a balance of steric repulsions and stabilizing intramolecular interactions. In this compound, potential stabilizing interactions include:

Intramolecular Hydrogen Bonds: An N-H···F or N-H···Br hydrogen bond could stabilize a folded conformation where the amine group is in proximity to the halogenated phenyl ring.

π-Interactions: A weak interaction between the lone pair of the nitrogen atom and the π-system of the aromatic ring (n→π*) can also contribute to the stability of certain conformers. rsc.org

Computational studies on related phenylethylamines have shown that such weak interactions can significantly influence the conformational landscape. rsc.orgnih.gov The specific halogen substitution pattern in this compound would uniquely modulate these interactions.

A hypothetical data table summarizing the relative energies of possible conformers is provided below.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Stabilizing Interaction |

| Gauche I | ~60° | 0.00 | N-H···F |

| Anti | ~180° | 1.5 | Steric minimization |

| Gauche II | ~-60° | 0.2 | N-H···π |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR/Raman frequencies)

The in-silico prediction of spectroscopic parameters for molecules like this compound serves as a powerful tool in structural elucidation and analysis. By employing quantum chemical calculations, researchers can obtain theoretical spectra that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for this purpose, offering a favorable balance between computational cost and accuracy. researchgate.netresearcher.liferesearchgate.net

Methodologies for these predictions typically involve optimizing the molecular geometry of the compound in a simulated environment. Following optimization, calculations are performed to determine nuclear magnetic shielding tensors for NMR chemical shifts and to compute the vibrational frequencies for IR and Raman spectra. mdpi.comnih.gov The choice of the functional (e.g., B3LYP, ωB97XD) and the basis set (e.g., 6-311+G(2d,p), aug-cc-pVTZ) is crucial and is often selected based on validation against experimental data for structurally related compounds. researchgate.netresearchgate.net For instance, studies on amphetamine and its analogs have demonstrated a good correlation between experimental spectra and those calculated using the B3LYP functional with the 6-311+G(2d,p) basis set. researchgate.netresearcher.life

Predicted NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shift values (δ) in parts per million (ppm) for each unique nucleus in the molecule. For this compound, the predicted shifts are influenced by the electronic environment created by the bromo and fluoro substituents on the phenyl ring, as well as the propan-1-amine side chain.

Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-NH₂) | 4.15 | 55.2 |

| C2 (CH₂) | 1.75 | 30.8 |

| C3 (CH₃) | 0.95 | 11.5 |

| C4 (Aromatic C-CH) | - | 142.1 |

| C5 (Aromatic C-F) | - | 160.5 (d, J=248 Hz) |

| C6 (Aromatic C-Br) | - | 112.8 (d, J=3 Hz) |

| C7 (Aromatic CH) | 7.40 | 128.9 (d, J=5 Hz) |

| C8 (Aromatic CH) | 7.15 | 125.4 (d, J=8 Hz) |

| C9 (Aromatic CH) | 7.30 | 134.0 (d, J=1 Hz) |

| NH₂ | 1.90 (broad) | - |

Note: The presented data is illustrative and based on established DFT methodologies for similar compounds. Actual experimental values may vary. The carbon attached to fluorine (C5) and adjacent carbons show predicted splitting patterns (d, doublet) due to C-F coupling.

Predicted IR and Raman Frequencies

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. These calculations help in assigning specific vibrational modes to the observed experimental peaks. Key vibrational modes for this compound include N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C-C stretching of the phenyl ring and propyl chain, and the characteristic vibrations of the C-Br and C-F bonds.

The following table provides representative predicted IR and Raman frequencies for some of the significant vibrational modes of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3380 | 3382 |

| N-H Stretch (symmetric) | 3305 | 3307 |

| Aromatic C-H Stretch | 3070 | 3075 |

| Aliphatic C-H Stretch | 2965 | 2968 |

| N-H Scissoring | 1610 | 1608 |

| Aromatic C=C Stretch | 1580 | 1585 |

| Aromatic C=C Stretch | 1475 | 1478 |

| C-F Stretch | 1250 | 1248 |

| C-N Stretch | 1130 | 1135 |

| C-Br Stretch | 680 | 678 |

Note: This data is exemplary, derived from DFT calculations on analogous structures. The frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311+G(d,p)) to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net

The computational prediction of these spectroscopic parameters is an invaluable component of modern chemical research, providing deep insights into the molecular structure and properties of compounds like this compound.

Applications of 1 3 Bromo 2 Fluorophenyl Propan 1 Amine As a Building Block in Advanced Organic Synthesis

Utilization as a Chiral Synthon in the Assembly of Complex Organic Architectures

The presence of a chiral center at the carbon atom bearing the amine group makes 1-(3-bromo-2-fluorophenyl)propan-1-amine a valuable synthon for asymmetric synthesis. Enantiomerically pure forms of this compound can be employed to introduce a specific stereochemistry into a target molecule, a critical aspect in the synthesis of many biologically active compounds where stereoisomers can exhibit vastly different pharmacological properties. nih.gov The strategic placement of the bromo and fluoro substituents on the phenyl ring further enhances its utility, allowing for sequential and site-selective modifications.

The enantioselective synthesis of related α-trifluoromethyl amines often involves the reduction of corresponding ketimines or the addition of nucleophiles to trifluoromethyl-substituted imines. nih.gov These strategies highlight the importance of the amine functionality in directing stereochemical outcomes. While direct examples for this compound are not prevalent in the reviewed literature, the principles of asymmetric synthesis suggest its potential in similar transformations. The development of catalytic enantioselective methods for the synthesis of such chiral amines is an active area of research, aiming to provide efficient access to these valuable building blocks. nih.govnih.gov

Precursor for Advanced Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and an aromatic ring amenable to cross-coupling reactions, makes it a promising precursor for the synthesis of advanced heterocyclic ring systems. The amine group can participate in cyclization reactions, forming a part of the heterocyclic core, while the bromo substituent provides a handle for further elaboration through transition-metal-catalyzed cross-coupling reactions.

For instance, intramolecular cyclization reactions could lead to the formation of various nitrogen-containing heterocycles. While specific examples for this exact molecule are scarce, the general reactivity patterns of similar compounds suggest the feasibility of such transformations. The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals.

Role in the Synthesis of Optically Active Compounds for Chemical Biology Probes

The development of chemical biology probes often requires the synthesis of optically active molecules that can interact specifically with biological targets. The chiral nature of this compound, combined with the presence of a fluorine atom, makes it an intriguing candidate for the development of such probes. The fluorine atom can be useful for ¹⁹F NMR studies, providing a sensitive handle for monitoring the probe's interaction with biomolecules. mdpi.com

Furthermore, the amine group can be functionalized with reporter groups such as fluorophores. The synthesis of amine-reactive fluorescent probes is a well-established strategy in chemical biology. nih.gov By attaching a fluorescent tag to the amine functionality of this compound, it is conceivable to generate novel probes for imaging and sensing applications. The synthesis of such probes would typically involve the reaction of the amine with an activated fluorescent dye. nih.gov

Exploration of Derivatization Reactions of the Amine and Aromatic Halogen Functions

The chemical versatility of this compound stems from the reactivity of its primary amine and the aromatic bromo and fluoro substituents. These functional groups can be selectively modified to generate a diverse library of compounds.

The primary amine can undergo a variety of standard transformations, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

The bromine atom on the aromatic ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions. Prominent examples of such reactions include the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, and the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. nih.govorganic-chemistry.orgchemspider.com These reactions are powerful tools for constructing complex molecular architectures. The Suzuki-Miyaura coupling, for instance, could be used to introduce new aryl or alkyl groups at the 3-position of the phenyl ring. nih.govnih.govrsc.org The Buchwald-Hartwig amination would allow for the introduction of a second amine functionality. organic-chemistry.orgchemspider.com

The fluorine atom, while generally less reactive in nucleophilic aromatic substitution (SNA_r_) than bromine, can influence the reactivity of the aromatic ring and can be a site for specific interactions in biological systems. Nucleophilic aromatic substitution on aryl halides is a known process, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orglibretexts.org While the conditions required for substitution of the fluorine atom in this specific molecule would need to be experimentally determined, its presence adds another layer of potential chemical modification.

Below is a table summarizing potential derivatization reactions:

| Functional Group | Reaction Type | Potential Reagents | Product Type |

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amides |

| Primary Amine | Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Primary Amine | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amines |

| Aromatic Bromine | Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | Biaryls, Alkylated arenes |

| Aromatic Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Diaryl amines, Aryl alkyl amines |

| Aromatic Fluorine | Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted arenes |

Future Research Directions and Emerging Methodologies for Halogenated Phenylpropanamines

Development of More Efficient and Sustainable Synthetic Routes, Including Flow Chemistry

The chemical synthesis of halogenated phenylpropanamines is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional batch synthesis methods are often plagued by challenges such as long reaction times, difficult temperature control, and safety concerns, particularly with exothermic reactions. The adoption of flow chemistry offers a promising alternative to address these limitations.

Flow chemistry, or continuous flow processing, involves the continuous pumping of reagents through a network of tubes or microreactors. This technique provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety. For the synthesis of halogenated phenylpropanamines, flow chemistry can facilitate reactions that are difficult to control in batch, such as nitration, halogenation, and reduction steps. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks associated with highly exothermic or cryogenic processes.

Future research in this area will likely focus on the development of integrated multi-step flow syntheses. This would enable the production of complex molecules like 1-(3-Bromo-2-fluorophenyl)propan-1-amine from simple starting materials in a single, continuous operation, minimizing manual handling and purification steps. Furthermore, the integration of in-line purification and analysis techniques will be crucial for real-time optimization and quality control.

Another key aspect of sustainable synthesis is the use of greener solvents and reagents. Research is actively exploring the use of bio-based solvents, supercritical fluids (like CO2), and water as reaction media to reduce the environmental impact of organic synthesis. The development of solid-supported reagents and catalysts that can be easily separated and recycled is also a major focus.

Investigation of New Catalytic Systems for Enantioselective and Diastereoselective Transformations

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of catalytic systems that can control the enantioselectivity and diastereoselectivity of their synthesis is of paramount importance.

Asymmetric catalysis has emerged as a powerful tool for accessing enantiomerically pure compounds. acs.org In the context of halogenated phenylpropanamines, research is focused on several key areas:

Transition Metal Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenation, amination, and cross-coupling reactions. acs.org Future work will involve the design of new ligands that can provide higher levels of stereocontrol for substrates with challenging substitution patterns, such as the 3-bromo-2-fluoro substitution on the phenyl ring.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. nih.gov Chiral Brønsted acids, phase-transfer catalysts, and N-heterocyclic carbenes can effectively catalyze a range of asymmetric transformations leading to the formation of chiral amines. nih.gov Research is directed towards developing more robust and versatile organocatalysts that can operate under mild and environmentally friendly conditions.

Biocatalysis: Enzymes, such as transaminases and oxidases, offer unparalleled selectivity and operate under mild aqueous conditions. rsc.org The use of engineered enzymes for the asymmetric synthesis of chiral amines from prochiral ketones is a rapidly growing field. rsc.orgresearchgate.net Future efforts will focus on expanding the substrate scope of these biocatalysts to accommodate a wider range of halogenated phenylpropanones.

The following table provides representative examples of catalytic systems being explored for the asymmetric synthesis of amines.

| Catalyst Type | Example Catalyst/System | Target Transformation | Reported Enantiomeric Excess (ee) |

| Transition Metal | Iridium complex with a chiral phosphine (B1218219) ligand | Asymmetric Hydrogenation of Imines | Up to 99% |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Reductive Amination | >90% |

| Biocatalyst | (R)-selective Transaminase | Asymmetric amination of a ketone | >99% |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Optimization

For the synthesis of halogenated phenylpropanamines, several in-situ techniques are particularly valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and rapid-injection NMR techniques enable the real-time monitoring of reactions, providing detailed structural information about all species in the reaction mixture. rsc.orgbeilstein-journals.orgnumberanalytics.comnih.gov This is particularly useful for identifying transient intermediates and understanding complex reaction networks.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for monitoring the concentration of reactants, products, and key functional groups in real-time. researchgate.netspectroscopyonline.com Fiber-optic probes can be directly immersed into the reaction vessel, providing continuous data without the need for sampling.

Mass Spectrometry (MS): In-situ MS techniques, such as ReactIR-MS, can provide real-time information about the molecular weight of species in the reaction mixture, aiding in the identification of intermediates and products.

The data obtained from these in-situ techniques can be used to build kinetic models of the reaction, which can then be used to optimize reaction conditions to maximize yield and minimize impurities.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to have a profound impact on chemical synthesis. beilstein-journals.orgnih.govneurips.ccsaiwa.aijoaiar.orgarxiv.orgcas.cnresearchgate.netpaperpublications.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new reactions.

In the context of halogenated phenylpropanamines, AI and ML can be applied in several ways:

Retrosynthetic Analysis: AI algorithms can propose novel synthetic routes to a target molecule like this compound by working backward from the final product.

Reaction Optimization: ML models can be trained to predict the outcome of a reaction (e.g., yield, selectivity) based on the starting materials, reagents, and reaction conditions. beilstein-journals.orgnih.gov This allows for the in-silico optimization of reactions before they are even run in the lab, saving time and resources.

Catalyst Design: AI can be used to design new catalysts with improved activity and selectivity. joaiar.orgcas.cnresearchgate.netpaperpublications.org By learning the relationship between catalyst structure and performance, ML models can suggest new catalyst candidates for a specific transformation.

Predicting Properties: ML models can also be used to predict the physicochemical and biological properties of novel compounds, helping to prioritize which molecules to synthesize and test.

The integration of AI and ML with automated robotic platforms has the potential to create "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions.

Exploration of Novel Supramolecular Assemblies and Material Applications

The presence of halogen atoms, particularly bromine, in the structure of this compound opens up possibilities for its use in the construction of novel supramolecular assemblies. Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base, which can be used to direct the self-assembly of molecules into well-defined structures. nih.govacs.orgnih.gov

Future research in this area will explore the use of halogenated phenylpropanamines as building blocks for the creation of:

Crystal Engineering: By controlling the halogen bonding interactions, it may be possible to design crystals with specific properties, such as desired packing arrangements or porosities.

Liquid Crystals: The directional nature of halogen bonds could be exploited to create new liquid crystalline materials with applications in displays and sensors. acs.org

Gels and Polymers: Halogen bonding can be used to crosslink polymers, leading to the formation of gels and other soft materials with tunable properties. acs.org

Functional Materials: The incorporation of halogenated phenylpropanamines into materials could impart specific functions, such as altered electronic properties or enhanced binding affinities for other molecules. acs.orgnih.gov

The study of these supramolecular assemblies will not only lead to new materials but will also provide a deeper understanding of the fundamental principles of non-covalent interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(3-Bromo-2-fluorophenyl)propan-1-amine in academic settings?

- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, adapted from protocols for analogous bromo-fluorophenyl amines. For example, a Sonogashira coupling using PdCl₂(PPh₃)₂ and CuI in acetonitrile can introduce alkyne intermediates, followed by hydrolysis and purification via column chromatography . Key steps include optimizing reaction time (e.g., 3 hours at 60°C) and stoichiometric ratios to minimize byproducts. Post-synthetic purification using NaHCO₃ for neutralization and solvent extraction ensures high yields (>70%) .

Q. How can researchers validate the structural and stereochemical integrity of this compound?

- Answer : A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential for confirming molecular structure. For stereochemical analysis, chiral HPLC or polarimetry can resolve enantiomers, as demonstrated in studies of (R)-1-(3-Bromophenyl)propan-1-amine hydrochloride . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive confirmation of crystal packing and bond angles, especially given the heavy bromine atom’s strong scattering contribution .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound for receptor-targeted studies?

- Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in hydrogenation or reductive amination reactions can yield enantiomerically pure product. For instance, (R)-configured amines are synthesized via dynamic kinetic resolution with Ru catalysts, achieving >90% enantiomeric excess (ee) . Chiral auxiliary approaches, such as using (S)-proline derivatives, have also been successful in analogous fluorophenyl amines .

Q. How can researchers investigate the interaction of this compound with neurotransmitter receptors?

- Answer : Radioligand binding assays using tritiated or fluorescently tagged ligands (e.g., ³H-serotonin or ³H-dopamine) quantify affinity (Kd) and selectivity for receptors. For example, competitive displacement assays on transfected HEK293 cells expressing human serotonin receptors (5-HT₁A/₂A) can identify dose-dependent inhibition (IC₅₀). Functional activity is assessed via cAMP accumulation or calcium flux assays .

Q. What experimental approaches resolve contradictions in spectroscopic or crystallographic data during structural validation?

- Answer : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) require DFT calculations (B3LYP/6-31G*) to model electronic effects and validate experimental observations. For instance, fluorine’s electron-withdrawing effects may distort NMR chemical shifts, which can be reconciled with computational predictions . Multi-technique validation (e.g., IR for functional groups, HRMS for molecular ions) ensures consistency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.